molecular formula C10H8O4 B13953515 2-Oxo-4-phenyl-3-oxetanecarboxylic acid CAS No. 63041-20-3

2-Oxo-4-phenyl-3-oxetanecarboxylic acid

Katalognummer: B13953515
CAS-Nummer: 63041-20-3
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: WTXYKKPMRNZUNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-4-phenyl-3-oxetanecarboxylic acid is a chemical compound with the molecular formula C10H8O4. It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a phenyl group attached to the oxetane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-4-phenyl-3-oxetanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylacetic acid derivatives with suitable reagents to form the oxetane ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Oxo-4-phenyl-3-oxetanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen functionalities, while reduction can produce simpler oxetane compounds .

Wissenschaftliche Forschungsanwendungen

2-Oxo-4-phenyl-3-oxetanecarboxylic acid has several applications in scientific research, including:

Wirkmechanismus

The mechanism by which 2-oxo-4-phenyl-3-oxetanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity, alter cellular pathways, and influence various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

2-Oxo-4-phenyl-3-oxetanecarboxylic acid can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

63041-20-3

Molekularformel

C10H8O4

Molekulargewicht

192.17 g/mol

IUPAC-Name

2-oxo-4-phenyloxetane-3-carboxylic acid

InChI

InChI=1S/C10H8O4/c11-9(12)7-8(14-10(7)13)6-4-2-1-3-5-6/h1-5,7-8H,(H,11,12)

InChI-Schlüssel

WTXYKKPMRNZUNZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2C(C(=O)O2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.